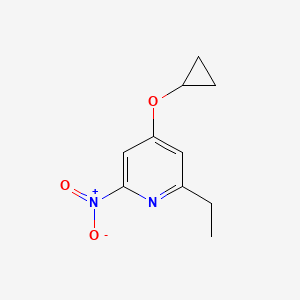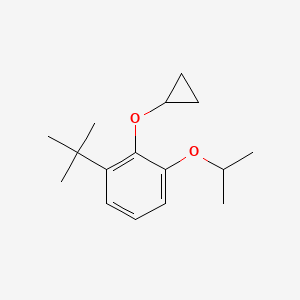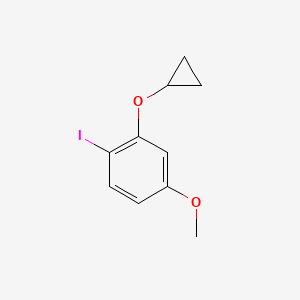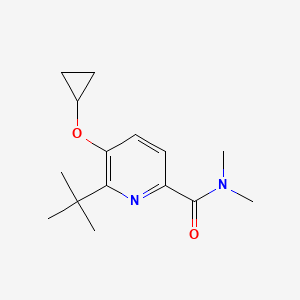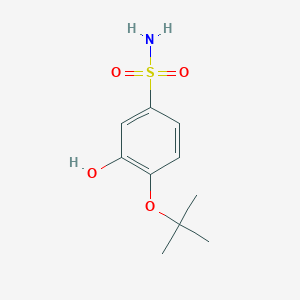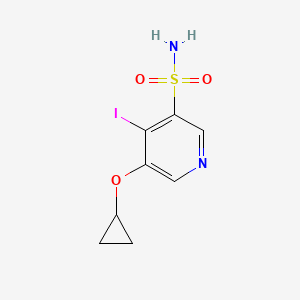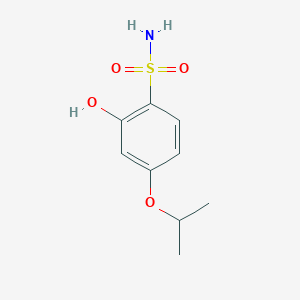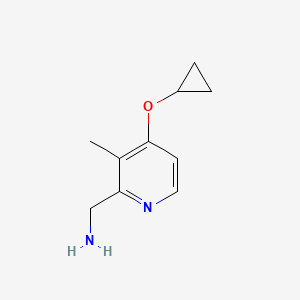
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a chlorosulfonyl group, and an isonicotinate moiety, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of methyl 2-(trifluoromethyl)isonicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorosulfonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chlorosulfonyl group but shares the trifluoromethyl and isonicotinate moieties.
Methyl 2-(chlorosulfonyl)isonicotinate: Similar structure but without the trifluoromethyl group.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H5ClF3NO4S |
|---|---|
Molekulargewicht |
303.64 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)4-2-5(8(10,11)12)13-6(3-4)18(9,15)16/h2-3H,1H3 |
InChI-Schlüssel |
KEVOLLXBSQKTGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


